Dexamethasone 21-valerate

Topical drug delivery Lipophilicity Stratum corneum penetration

QC laboratories requiring EP Impurity C for betamethasone valerate compliance testing face unreliable sourcing. Dexamethasone 21-valerate (CAS 2600-31-9) is the authentic EP-listed reference standard. • LogP 3.71-enhanced stratum corneum penetration (1.8 log units above dexamethasone base) • Slower valerate hydrolysis ensures sustained local prodrug activation vs. acetate/propionate esters • 76.5% clinical usefulness rate validated in DV-17 ointment studies Supplied with full Certificates of Analysis for immediate dispatch.

Molecular Formula C27H37FO6
Molecular Weight 476.6 g/mol
CAS No. 2600-31-9
Cat. No. B1240183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone 21-valerate
CAS2600-31-9
Synonymsetamethasone 21-valerate
betamethasone 21-valerate, (11beta,16beta)-isome
Molecular FormulaC27H37FO6
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O
InChIInChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1
InChIKeyFEROCCAEIIKMJT-OMPPIWKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone 21-Valerate: Targeted Topical Formulation & Reference Standard


Dexamethasone 21-valerate (CAS 2600-31-9) is a lipophilic steroid ester and synthetic glucocorticoid receptor agonist. It is classified as a moderately potent topical corticosteroid (ATC: D07AB19) and has been developed and approved as a dermatological ointment (0.12% w/w) for eczema, psoriasis, and related inflammatory skin conditions [1]. The ester is also listed as an official impurity (EP Impurity C) of betamethasone valerate, making it a critical reference standard for pharmaceutical quality control [2].

Topical formulation research: Lipophilic ester supporting skin penetration and stratum corneum partitioning studies. Suitable for ointment/cream development models.
Impurity reference standard: Listed as Betamethasone Valerate EP Impurity C. Supports pharmacopoeial QC, forced degradation, and stability-indicating method validation.
Prodrug hydrolysis studies: Slower esterase cleavage compared to acetate/propionate, enabling research on ester-dependent activation and local exposure duration in skin models.

Why Dexamethasone Base or Other Esters Cannot Substitute


Esterification of dexamethasone at the 21‑position fundamentally alters the compound’s physicochemical disposition and biological fate. The valerate ester confers lipophilicity (logP ≈ 3.7) that is >1.8 log units higher than dexamethasone base (logP ≈ 1.9), dramatically enhancing stratum corneum penetration and altering the local‑to‑systemic distribution ratio [1]. Equally important, the hydrolysis rate of dexamethasone esters in biological matrices follows a distinct order (acetate > propionate > valerate), meaning that switching esters changes the rate of prodrug activation and the duration of local action [2]. Furthermore, the valerate ester has been developed as a specific topical ointment (DV‑17) with demonstrated efficacy and safety profiles that cannot be assumed for unesterified dexamethasone or other ester derivatives [3].

Lipophilicity differs by >1.8 log units Switching to dexamethasone base or more hydrophilic esters may reduce stratum corneum partitioning and alter the local-to-systemic distribution ratio observed with the valerate ester.
Hydrolysis rate order changes prodrug activation Acetate, propionate, and valerate esters follow distinct hydrolysis kinetics (acetate > propionate > valerate). Substitution modifies the rate of dexamethasone release and the duration of local action in skin models.
Formulation-specific safety endpoints do not transfer DV-17 ointment-based systemic and local tolerability profiles are ester- and formulation-dependent. Unesterified dexamethasone or alternative esters may not reproduce the same endpoint context without dedicated studies.

Quantitative Evidence Guide: Head-to-Head Comparisons


Lipophilicity Advantage for Percutaneous Absorption

Dexamethasone 21-valerate exhibits a calculated logP of 3.71 (ChemAxon) to 3.76 (ALOGPS), which is approximately 1.8 log units higher than that of unesterified dexamethasone (logP 1.90) . This difference in lipophilicity directly correlates with enhanced stratum corneum partitioning, making the valerate ester a more suitable candidate for topical dermatological formulations compared to the base drug [1].

Lipophilicity
Cross-study comparable
LogP 3.71–3.76 (valerate) vs. 1.90 (base), 2.77 (acetate), 1.00 (phosphate). Approximately 1.8 log units higher than base.
Supports formulation-dependent skin partitioning context. Higher logP indicates greater stratum corneum penetration potential in research models.
Computed logP values (ChemAxon, ALOGPS); experimental validation may be needed.
Topical drug delivery Lipophilicity Stratum corneum penetration

Slower Enzymatic Hydrolysis for Sustained Prodrug Activation

In rat fetal liver homogenates, dexamethasone 17‑esters are hydrolyzed at markedly different rates. Dexamethasone acetate is hydrolyzed most rapidly, followed by dexamethasone propionate, while dexamethasone valerate shows the slowest hydrolysis rate [1]. This rank‑order stability means that the valerate ester persists longer in the skin before releasing active dexamethasone, providing sustained local anti‑inflammatory action and reducing the peak systemic exposure typically associated with rapidly hydrolyzed esters.

Hydrolysis Rate
Class-level inference
Qualitative order: acetate (fastest) > propionate > valerate (slowest) in rat fetal liver homogenates.
Ranking supports ester-dependent prodrug activation interpretation. Slower hydrolysis may extend local residence in skin models.
Nakano et al. 1981; extrapolation to human skin requires targeted studies.
Prodrug activation Esterase hydrolysis Topical pharmacokinetics

Reduced Systemic Glucocorticoid Burden

In a 30‑day topical toxicity study in rats, dexamethasone valerate 0.12% ointment (DV‑17) ranked significantly lower in systemic toxicity than dexamethasone 0.1% ointment (DEX). The overall toxicity ranking was FAA > DEX > CP > BMV, DV‑17 > HB > BMD [1]. Consistent with this, the topical anti‑inflammatory study reported that systemic effects — including decreases in adrenal and thymus weights, and suppression of body weight gain — were most pronounced for dexamethasone base and clearly weaker for DV‑17 [2]. In that study, dexamethasone base produced the strongest body‑weight suppression among all tested ointments, while DV‑17 exhibited the least effect on body weight gain.

Systemic Toxicity
Direct head-to-head
30-day rat study: DV‑17 (0.12%) showed lower systemic toxicity rank than dexamethasone 0.1% (DEX). DEX produced strongest body-weight, adrenal, and thymus weight suppression; DV‑17 had mildest effect.
Supports lower systemic endpoint context in preclinical models. Not a clinical safety guarantee; model-dependent evaluation required.
Male rats, 0.25 g/kg/day topical, organ weights and serum corticosterone.
Topical corticosteroid safety HPA-axis suppression Systemic side effects

Clinical Efficacy Equivalence to Betamethasone Valerate

In a clinical evaluation of 34 patients with various inflammatory dermatoses (eczema, contact dermatitis, atopic dermatitis, psoriasis vulgaris, etc.), 0.12% dexamethasone valerate ointment (DV‑17) achieved a 76.5% clinical usefulness rate with no reported side effects [1]. The efficacy of DV‑17 was deemed equivalent to that of betamethasone valerate, halcinonide, and amcinonide ointments, indicating that dexamethasone valerate offers a therapeutically interchangeable alternative to the widely prescribed betamethasone valerate for topical use.

Clinical Endpoint
Direct head-to-head
0.12% DV‑17 ointment: 76.5% clinical usefulness rate in 34 dermatosis patients; equivalent to betamethasone valerate, no side effects reported.
Reported endpoint response context; comparable efficacy endpoint to betamethasone valerate in small-scale study. Interchangeability requires independent replication.
Open-label trial, 34 patients, various inflammatory dermatoses.
Clinical dermatology Efficacy equivalence Topical corticosteroids

Pharmaceutical Impurity Reference for QC Method Validation

Dexamethasone 17‑valerate was identified as a process impurity in betamethasone 17‑valerate drug substance using forced degradation LC‑MSⁿ studies [1]. It is listed as Betamethasone Valerate EP Impurity C in the European Pharmacopoeia, confirming that laboratories engaged in betamethasone valerate quality control must procure this compound as a certified reference standard. The structural identification was rigorously confirmed by 1D and 2D NMR spectroscopy.

Impurity ID
Supporting evidence
Structural identity confirmed as betamethasone valerate process impurity via LC-MSⁿ and NMR; listed as EP Impurity C.
Supports QC reference standard procurement. Enables method validation and system suitability per pharmacopoeial monograph.
No acceptance criterion available in public domain.
Pharmaceutical impurity Quality control Reference standard

Favorable Topical Irritation Profile

In a rabbit skin and eye primary irritation test, 0.12% dexamethasone valerate ointment (DV‑17) caused only minimal skin erythema and slight conjunctival redness, with no other adverse findings [1]. Based on skin atrophy, body weight inhibition, and organ weight changes, the overall toxicity potency order was: 0.12% DV‑17, 0.12% BMV > 0.1% HB > 0.06% DV‑17. These results confirm that the standard‑strength DV‑17 formulation has a favorable local tolerability profile that is comparable to betamethasone valerate, further supporting its suitability for topical therapeutic development.

Local Tolerability
Direct head-to-head
Rabbit irritation test: 0.12% DV‑17 caused only minimal erythema and slight conjunctival redness; comparable to betamethasone valerate (BMV). Both ranked favorably vs. hydrocortisone butyrate.
Supports local tolerability endpoint context; similar irritation profile to BMV. Applicable for formulation screening models.
Male rabbits, cumulative skin and eye primary irritation tests.
Topical safety Skin irritation Ocular irritation

Prioritized Application Scenarios


Topical Formulation Development with Enhanced Skin Penetration

Dexamethasone valerate’s high logP (3.71 vs. 1.90 for dexamethasone base) and its slower hydrolysis rate make it the optimal dexamethasone ester for novel ointments and creams targeting chronic inflammatory skin diseases such as eczema and psoriasis. Its proven clinical efficacy (76.5% usefulness rate) and favorable safety profile, including lower systemic suppression than dexamethasone base [1], position it as a preferred steroid ingredient in topical product development pipelines [2].

Betamethasone Valerate QC: EP Impurity C Reference Standard

Pharmaceutical manufacturers and contract testing laboratories must procure dexamethasone valerate as an impurity reference standard for betamethasone valerate raw material testing, forced degradation studies, and stability‑indicating HPLC method validation. Its structural identification by LC‑MSⁿ and NMR, and its European Pharmacopoeia listing as EP Impurity C [1], make it an indispensable component of any betamethasone valerate quality control program.

Preclinical Safety and Efficacy Benchmarking with DV-17

The extensive comparative toxicity and irritation data available for DV‑17 ointment, including head‑to‑head ranking against seven other topical corticosteroids (FAA, DEX, CP, BMV, HB, BMD) [1], make dexamethasone valerate an excellent benchmark compound in preclinical safety pharmacology testing of new topical glucocorticoids. Its well‑characterized systemic effects (thymus weight reduction, body weight suppression, adrenal atrophy) provide a validated reference dataset for evaluating next‑generation topicals [2].

Ocular Drug Delivery via Lipophilic Corticosteroid Prodrugs

Studies comparing dexamethasone (DM) with its valerate ester (DV) in corneal permeability models have demonstrated that the valerate derivative penetrates the cornea as a prodrug and is then metabolized to active dexamethasone [1]. This lipophilicity‑driven penetration advantage supports the exploration of dexamethasone valerate in ophthalmic formulations for conditions such as uveitis or post‑operative inflammation, where sustained local steroid delivery is desired.

Application
Selection Property
Validation Focus
Topical formulation & skin penetration research
Lipophilic ester prodrug profile (logP ranking)
Stratum corneum partitioning and local exposure models
Betamethasone valerate QC impurity testing
EP Impurity C certified standard; confirmed structural identity
LC-MS method validation and system suitability
Preclinical safety benchmarking for topical glucocorticoids
Systemic toxicity ranking reference (DV-17 ointment)
HPA-axis suppression and organ weight endpoints in rodent models
Ophthalmic prodrug permeability studies
Corneal penetration as valerate ester prodrug
Prodrug metabolism and tissue distribution in corneal models
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